Cas no 83324-51-0 (8(17),13-Labdadien-15,16-olide)

8(17),13-Labdadien-15,16-olide structure
83324-51-0 structure
Product name:8(17),13-Labdadien-15,16-olide
CAS No:83324-51-0
MF:C20H30O2
Molecular Weight:302.451006412506
CID:836726
PubChem ID:24741370

8(17),13-Labdadien-15,16-olide 化学的及び物理的性質

名前と識別子

    • 8(17),13-Labdadien-15,16-olide
    • 4-{2-[(1S,4aS,8aS)-5,5,8a-Trimethyl-2-methylenedecahydro-1-naphth alenyl]ethyl}-2(5H)-furanone
    • 13-epi-sclareol
    • Episclareol
    • SCAREOL
    • SCIADONIC ACID
    • SCLAREOL,NATURAL
    • 2(5H)-Furanone, 4-[2-(decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl)ethyl]-, [1S-(1α,4aβ,8aα)]- (ZCI)
    • 4-[2-[(1S,4aS,8aS)-Decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]ethyl]-2(5H)-furanone (ACI)
    • Labda-8(17),13(14)-dien-15,16-olide
    • 3-[2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-furan-5-one
    • CHEMBL4173021
    • 83324-51-0
    • FS-9080
    • 3-[2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylene-decalin-1-yl]ethyl]-2H-furan-5-one
    • AKOS032962284
    • 2(5H)-Furanone, 4-[2-(decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl)ethyl]-, [1S-(1,4a,8a)]-; 4-[2-[(1S,4aS,8aS)-Decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]ethyl]-2(5H)-furanone
    • (+)-Labda-8(17),13(14)-dien-15,16-olide
    • [ "" ]
    • 4-{2-[(1S,4AS,8AS)-5,5,8A-TRIMETHYL-2-METHYLIDENE-HEXAHYDRO-1H-NAPHTHALEN-1-YL]ETHYL}-5H-FURAN-2-ONE
    • インチ: 1S/C20H30O2/c1-14-6-9-17-19(2,3)10-5-11-20(17,4)16(14)8-7-15-12-18(21)22-13-15/h12,16-17H,1,5-11,13H2,2-4H3/t16-,17-,20+/m0/s1
    • InChIKey: RUXYUBRFOACSMM-ABSDTBQOSA-N
    • SMILES: C[C@@]12[C@@H](CCC3=CC(=O)OC3)C(=C)CC[C@H]1C(CCC2)(C)C

計算された属性

  • 精确分子量: 302.22500
  • 同位素质量: 302.225
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 22
  • 回転可能化学結合数: 3
  • 複雑さ: 514
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 3
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26.3A^2
  • XLogP3: 6.757

じっけんとくせい

  • Color/Form: Powder
  • 密度みつど: 1.0±0.1 g/cm3
  • Boiling Point: 423.3±14.0 °C at 760 mmHg
  • フラッシュポイント: 178.8±17.5 °C
  • PSA: 26.30000
  • LogP: 5.04860
  • じょうきあつ: 0.0±1.0 mmHg at 25°C

8(17),13-Labdadien-15,16-olide Security Information

8(17),13-Labdadien-15,16-olide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Cooke Chemical
M3477235-5mg
8(17),13-Labdadien-15,16-olide
83324-51-0 98%
5mg
RMB 2660.00 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
L86980-5 mg
8(17),13-Labdadien-15,16-olide
83324-51-0
5mg
¥5600.0 2022-04-27
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN3263-1 mL * 10 mM (in DMSO)
8(17),13-Labdadien-15,16-olide
83324-51-0
1 mL * 10 mM (in DMSO)
¥ 4040 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN3263-1 mg
8(17),13-Labdadien-15,16-olide
83324-51-0
1mg
¥2835.00 2022-04-26
A2B Chem LLC
AH54301-5mg
8(17),13-Labdadien-15,16-olide
83324-51-0 98.0%
5mg
$702.00 2024-04-19
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN3263-5mg
8(17),13-Labdadien-15,16-olide
83324-51-0
5mg
¥ 3940 2023-09-07
TargetMol Chemicals
TN3263-1 ml * 10 mm
8(17),13-Labdadien-15,16-olide
83324-51-0
1 ml * 10 mm
¥ 4040 2024-07-20
TargetMol Chemicals
TN3263-1 mL * 10 mM (in DMSO)
8(17),13-Labdadien-15,16-olide
83324-51-0 98%
1 mL * 10 mM (in DMSO)
¥ 4040 2023-09-15
TargetMol Chemicals
TN3263-5mg
8(17),13-Labdadien-15,16-olide
83324-51-0
5mg
¥ 3940 2024-07-20
TargetMol Chemicals
TN3263-5 mg
8(17),13-Labdadien-15,16-olide
83324-51-0 98%
5mg
¥ 3,940 2023-07-11

8(17),13-Labdadien-15,16-olide 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ;  30 min, rt
Reference
Facile isolation of (E)-labda-8(17),12-diene-15,16-dial from Curcuma amada and its conversion to other biologically active compounds
Sheeja, Alan D. B.; et al, Indian Journal of Chemistry, 2014, (3), 319-324

Synthetic Circuit 2

Reaction Conditions
1.1 Solvents: Acetone ;  rt
1.2 Reagents: Isopropanol ;  rt
2.1 Reagents: Sodium borohydride Solvents: Methanol ;  5 min, 0 °C; 0 °C → rt
2.2 Reagents: Water ;  cooled
3.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ;  20 h, rt
4.1 Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ;  30 min, rt
Reference
Facile isolation of (E)-labda-8(17),12-diene-15,16-dial from Curcuma amada and its conversion to other biologically active compounds
Sheeja, Alan D. B.; et al, Indian Journal of Chemistry, 2014, (3), 319-324

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sulfuric acid magnesium salt (1:1) ,  Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone ;  6 h, rt
2.1 Reagents: N,N-Dimethylaniline Solvents: Dichloromethane ;  overnight, rt
3.1 Reagents: Silica Solvents: Hexane ;  1 h, 100 °C
4.1 Reagents: Potassium carbonate Solvents: Methanol ;  6 h, rt
5.1 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Dichloromethane ;  1 h, rt
6.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  3 h, -78 °C
6.2 Reagents: Triethylamine ;  30 min, -78 °C
7.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  2 h, rt
8.1 Solvents: Benzene ;  1 h, 90 °C
Reference
Synthesis of (+)-lagerstronolide from sclareol
Basabe, Pilar; et al, Tetrahedron, 2007, 63(48), 11838-11843

Synthetic Circuit 4

Reaction Conditions
1.1 Solvents: Benzene ;  1 h, 90 °C
Reference
Synthesis of (+)-lagerstronolide from sclareol
Basabe, Pilar; et al, Tetrahedron, 2007, 63(48), 11838-11843

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  6 h, rt
2.1 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Dichloromethane ;  1 h, rt
3.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  3 h, -78 °C
3.2 Reagents: Triethylamine ;  30 min, -78 °C
4.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  2 h, rt
5.1 Solvents: Benzene ;  1 h, 90 °C
Reference
Synthesis of (+)-lagerstronolide from sclareol
Basabe, Pilar; et al, Tetrahedron, 2007, 63(48), 11838-11843

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Silver carbonate Solvents: Benzene ;  rt
Reference
Synthesis and antimalarial activities of optically active labdane-type diterpenes
Villamizar, Jose; et al, Natural Product Research, 2009, 23(10), 891-902

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  3 h, -78 °C
1.2 Reagents: Triethylamine ;  30 min, -78 °C
2.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  2 h, rt
3.1 Solvents: Benzene ;  1 h, 90 °C
Reference
Synthesis of (+)-lagerstronolide from sclareol
Basabe, Pilar; et al, Tetrahedron, 2007, 63(48), 11838-11843

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  2 h, rt
2.1 Solvents: Benzene ;  1 h, 90 °C
Reference
Synthesis of (+)-lagerstronolide from sclareol
Basabe, Pilar; et al, Tetrahedron, 2007, 63(48), 11838-11843

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Dichloromethane ;  1 h, rt
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  3 h, -78 °C
2.2 Reagents: Triethylamine ;  30 min, -78 °C
3.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  2 h, rt
4.1 Solvents: Benzene ;  1 h, 90 °C
Reference
Synthesis of (+)-lagerstronolide from sclareol
Basabe, Pilar; et al, Tetrahedron, 2007, 63(48), 11838-11843

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ;  0 °C; 2 h, reflux
2.1 Reagents: Silver carbonate Solvents: Benzene ;  rt
Reference
Synthesis and antimalarial activities of optically active labdane-type diterpenes
Villamizar, Jose; et al, Natural Product Research, 2009, 23(10), 891-902

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  5 min, 0 °C; 0 °C → rt
1.2 Reagents: Water ;  cooled
2.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ;  20 h, rt
3.1 Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ;  30 min, rt
Reference
Facile isolation of (E)-labda-8(17),12-diene-15,16-dial from Curcuma amada and its conversion to other biologically active compounds
Sheeja, Alan D. B.; et al, Indian Journal of Chemistry, 2014, (3), 319-324

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 2 h, reflux
2.1 Reagents: Silver carbonate Solvents: Benzene ;  10 min, rt
Reference
Facile access to labdane-type diterpenes: synthesis of coronarin C, zerumin B, labda-8(17),13(14)-dien-15,16-olide and derivatives from (+)-manool
Villamizar, Jose E.; et al, Journal of Chemical Research, 2007, (6), 342-346

Synthetic Circuit 13

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ;  20 h, rt
2.1 Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ;  30 min, rt
Reference
Facile isolation of (E)-labda-8(17),12-diene-15,16-dial from Curcuma amada and its conversion to other biologically active compounds
Sheeja, Alan D. B.; et al, Indian Journal of Chemistry, 2014, (3), 319-324

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Silica Solvents: Hexane ;  1 h, 100 °C
2.1 Reagents: Potassium carbonate Solvents: Methanol ;  6 h, rt
3.1 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Dichloromethane ;  1 h, rt
4.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  3 h, -78 °C
4.2 Reagents: Triethylamine ;  30 min, -78 °C
5.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  2 h, rt
6.1 Solvents: Benzene ;  1 h, 90 °C
Reference
Synthesis of (+)-lagerstronolide from sclareol
Basabe, Pilar; et al, Tetrahedron, 2007, 63(48), 11838-11843

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: N,N-Dimethylaniline Solvents: Dichloromethane ;  overnight, rt
2.1 Reagents: Silica Solvents: Hexane ;  1 h, 100 °C
3.1 Reagents: Potassium carbonate Solvents: Methanol ;  6 h, rt
4.1 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Dichloromethane ;  1 h, rt
5.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  3 h, -78 °C
5.2 Reagents: Triethylamine ;  30 min, -78 °C
6.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  2 h, rt
7.1 Solvents: Benzene ;  1 h, 90 °C
Reference
Synthesis of (+)-lagerstronolide from sclareol
Basabe, Pilar; et al, Tetrahedron, 2007, 63(48), 11838-11843

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Silver carbonate Solvents: Benzene ;  10 min, rt
Reference
Facile access to labdane-type diterpenes: synthesis of coronarin C, zerumin B, labda-8(17),13(14)-dien-15,16-olide and derivatives from (+)-manool
Villamizar, Jose E.; et al, Journal of Chemical Research, 2007, (6), 342-346

8(17),13-Labdadien-15,16-olide Raw materials

8(17),13-Labdadien-15,16-olide Preparation Products

8(17),13-Labdadien-15,16-olide 関連文献

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